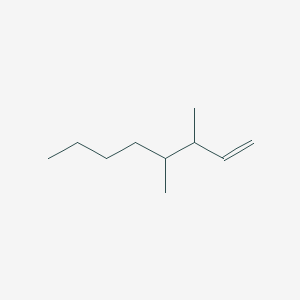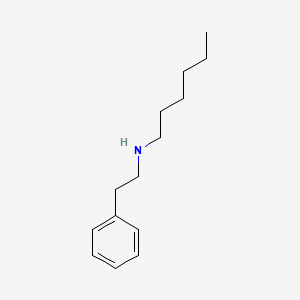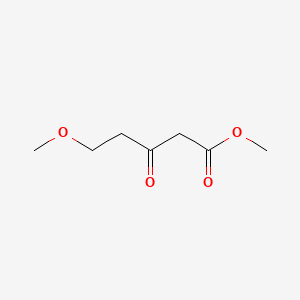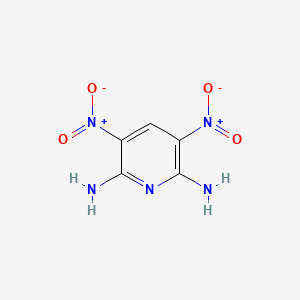
1,5-dimethyl-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
1,5-dimethyl-1H-indole-3-carbaldehyde is a chemical compound with the CAS Number: 335032-69-4. Its molecular weight is 173.21 and its linear formula is C11H11NO . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 1,5-dimethyl-1H-indole-3-carbaldehyde is1S/C11H11NO/c1-8-3-4-11-10(5-8)9(7-13)6-12(11)2/h3-7H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
Indole derivatives like 1,5-dimethyl-1H-indole-3-carbaldehyde are often used in multicomponent reactions (MCRs) to generate biologically active structures . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Physical And Chemical Properties Analysis
1,5-dimethyl-1H-indole-3-carbaldehyde is a solid substance at room temperature . Its molecular weight is 173.21 and its linear formula is C11H11NO .Applications De Recherche Scientifique
Multicomponent Reactions (MCRs)
1,5-dimethyl-1H-indole-3-carbaldehyde: plays a crucial role in MCRs, which are sustainable strategies for synthesizing complex molecules. These reactions are high-yielding, time- and cost-effective, and align with green chemistry principles . The compound serves as an efficient precursor for generating biologically active structures, including various heterocyclic derivatives.
Synthesis of Pharmaceutically Active Compounds
The indole derivative is key in synthesizing pharmaceutically active compounds and indole alkaloids. Its inherent functional groups facilitate C–C and C–N coupling reactions and reductions, making it a versatile precursor for a wide range of pharmacologically interesting scaffolds .
Biological Activity
The indole nucleus, including derivatives like 1,5-dimethyl-1H-indole-3-carbaldehyde , exhibits significant biological activities. These include antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .
Aldose and Aldehyde Reductase Inhibition
This compound has been evaluated for its inhibitory activity against aldose reductase (ALR2) and aldehyde reductase (ALR1), enzymes implicated in diabetic complications. Inhibitors of these enzymes can be potential therapeutic agents for managing diabetes-related disorders .
Antiviral Applications
Indole derivatives have been reported to possess antiviral activities. Specific modifications of the indole nucleus can lead to compounds with inhibitory effects against various viruses, including influenza and Coxsackie B4 virus .
Anti-HIV Potential
Novel indolyl derivatives, including those derived from 1,5-dimethyl-1H-indole-3-carbaldehyde , have been studied for their anti-HIV properties. Molecular docking studies suggest that these compounds could be effective against HIV-1 .
Antimicrobial Potential
Certain derivatives of 1,5-dimethyl-1H-indole-3-carbaldehyde have shown promising antimicrobial potential. This opens up possibilities for the development of new antimicrobial agents to combat resistant strains of bacteria .
Chemical Diversity and Drug Discovery
The structural diversity of indole derivatives, including 1,5-dimethyl-1H-indole-3-carbaldehyde , provides a rich resource for drug discovery. Their ability to bind with high affinity to multiple receptors makes them valuable scaffolds for developing new therapeutic agents .
Mécanisme D'action
Target of Action
1,5-dimethyl-1H-indole-3-carbaldehyde is a derivative of the indole family . Indole derivatives are known to bind with high affinity to multiple receptors , making them ideal precursors for the synthesis of active molecules . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to produce biologically active structures, suggesting that they may have significant molecular and cellular effects .
Orientations Futures
Indole derivatives like 1,5-dimethyl-1H-indole-3-carbaldehyde have a vital role as precursors for the synthesis of various heterocyclic derivatives . They are considered key in the synthesis of pharmaceutically active compounds and indole alkaloids . Therefore, the future directions of this compound could involve further exploration of its potential uses in pharmaceutical chemistry.
Propriétés
IUPAC Name |
1,5-dimethylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-11-10(5-8)9(7-13)6-12(11)2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHIBJIGOOTZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362889 | |
| Record name | 1,5-dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
335032-69-4 | |
| Record name | 1,5-dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-](/img/structure/B1332138.png)


![3-[Acetyl(methyl)amino]propanoic acid](/img/structure/B1332143.png)







